1-Benzoylpiperidine-4-carbonitrile
Description
1-Benzoylpiperidine-4-carbonitrile is a heterocyclic organic compound featuring a piperidine ring substituted at the 1-position with a benzoyl group (C₆H₅C=O) and at the 4-position with a carbonitrile group (C≡N).
Properties
IUPAC Name |
1-benzoylpiperidine-4-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O/c14-10-11-6-8-15(9-7-11)13(16)12-4-2-1-3-5-12/h1-5,11H,6-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLWXQKZBRBRSOE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C#N)C(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Benzoylpiperidine-4-carbonitrile can be synthesized through several methods. One common approach involves the reaction of piperidine with benzoyl chloride in the presence of a base, followed by the introduction of a cyano group. The reaction conditions typically include:
Solvent: Anhydrous conditions using solvents like dichloromethane or toluene.
Temperature: Reactions are often carried out at room temperature or slightly elevated temperatures.
Catalysts: Bases such as triethylamine or pyridine are commonly used to facilitate the reaction.
Industrial Production Methods: Industrial production of 1-Benzoylpiperidine-4-carbonitrile may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process parameters are optimized to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions: 1-Benzoylpiperidine-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the cyano group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Major Products Formed:
Oxidation: Formation of benzoylpiperidine oxides.
Reduction: Formation of benzoylpiperidine amines.
Substitution: Formation of various substituted piperidine derivatives.
Scientific Research Applications
1-Benzoylpiperidine-4-carbonitrile has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-Benzoylpiperidine-4-carbonitrile involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of specific enzymes or activation of signaling cascades, leading to the desired biological effects.
Comparison with Similar Compounds
Data Table: Structural and Functional Comparison
Research Implications
- Pharmacological Potential: Compounds with halogenated or methylated aromatic substituents (e.g., ) may exhibit enhanced target affinity due to hydrophobic or halogen-bonding interactions.
- Synthetic Utility : The carbonitrile group in 1-Benzoylpiperidine-4-carbonitrile and its analogues serves as a versatile handle for further functionalization (e.g., reduction to amines or conversion to tetrazoles).
Biological Activity
1-Benzoylpiperidine-4-carbonitrile (CAS No. 198554-64-2) is a compound of interest in medicinal chemistry due to its potential biological activities and applications in drug development. This article explores the biological activity of this compound, including its mechanism of action, pharmacological effects, and relevant research findings.
Chemical Structure and Properties
1-Benzoylpiperidine-4-carbonitrile consists of a piperidine ring substituted with a benzoyl group and a cyano group. The molecular formula is , and it exhibits properties typical of piperidine derivatives, including metabolic stability due to the benzoylpiperidine fragment .
The biological activity of 1-benzoylpiperidine-4-carbonitrile is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. It has been shown to act as a GlyT1 inhibitor, which is being investigated for the treatment of schizophrenia. The compound modulates neurotransmitter levels by inhibiting glycine transport, leading to increased synaptic glycine concentrations.
Key Mechanisms:
- Enzyme Inhibition : Binds to active sites or allosteric sites on enzymes, modulating their activity.
- Signal Transduction : Interacts with receptors to influence various signaling pathways, contributing to its therapeutic effects.
Anticancer Properties
Research indicates that derivatives of 1-benzoylpiperidine-4-carbonitrile exhibit significant antiproliferative activity against various cancer cell lines. For instance, studies have demonstrated that benzoylpiperidine derivatives can inhibit the growth of breast (MDA-MB-231 and MCF-7) and ovarian (COV318 and OVCAR-3) cancer cells with IC50 values ranging from 19.9 to 75.3 µM .
| Cell Line | IC50 Value (µM) |
|---|---|
| MDA-MB-231 | 19.9 |
| MCF-7 | 75.3 |
| COV318 | Varies |
| OVCAR-3 | Varies |
Anti-inflammatory Effects
The compound has also been studied for its anti-inflammatory properties, potentially through the inhibition of specific inflammatory pathways. This makes it a candidate for further exploration in treating inflammatory diseases.
Case Studies and Research Findings
Several studies have highlighted the potential applications of 1-benzoylpiperidine-4-carbonitrile:
- GlyT1 Inhibition : A study focused on the development of new GlyT1 inhibitors revealed that benzoylpiperidine derivatives could effectively increase glycine levels, which may enhance NMDA receptor activity, crucial in treating schizophrenia .
- Antiproliferative Activity : A comparative analysis showed that modifications to the benzoylpiperidine structure significantly enhanced its potency against various cancer cell lines. For example, one derivative exhibited an IC50 value as low as 0.84 µM against specific cancer targets .
- Molecular Docking Studies : Molecular docking has been employed to understand how these compounds interact at the molecular level with their targets, guiding further structural modifications for improved efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
